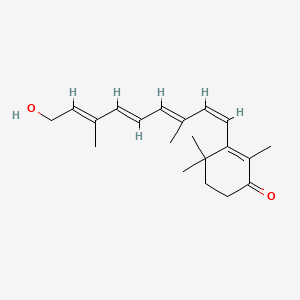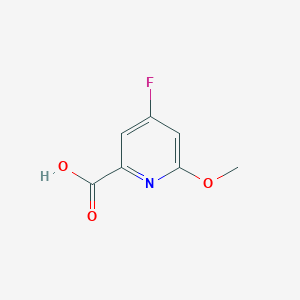
Ulmoside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ulmoside A is a highly polar flavonoid glycoside, specifically a C-glycosylated flavonoid. It is derived from the bark of the Ulmus wallichiana plant, which is traditionally used in some parts of India to treat bone fractures . This compound has garnered attention due to its potential biological activities, including its role in stimulating osteoblast differentiation, which is crucial for osteoporosis therapy .
準備方法
The synthesis of Ulmoside A involves a regio- and stereoselective C-glycosidation reaction. The key elements of the synthesis include the use of scandium triflate (Sc(OTf)3) as a catalyst and D-glucose as the glycosyl donor . The reaction proceeds with taxifolin as the aglycon, resulting in a 35% yield of this compound . The separation of the product and its diastereomers is achieved through chiral semipreparative reverse-phase high-performance liquid chromatography (HPLC) .
化学反応の分析
Ulmoside A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the glycosidic bond can be targeted under specific conditions. The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Ulmoside A has a wide range of scientific research applications:
Medicine: Its potential as an adiponectin agonist makes it a candidate for diabetes treatment.
Industry: The compound’s stability and bioactivity make it a valuable component in developing pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of Ulmoside A involves its interaction with specific molecular targets and pathways. It is known to stimulate osteoblast differentiation by activating signaling pathways that promote bone formation . Additionally, as an adiponectin agonist, it enhances insulin sensitivity and glucose metabolism, making it beneficial for diabetes management .
類似化合物との比較
Ulmoside A is unique among C-glycosylated flavonoids due to its specific biological activities. Similar compounds include:
Taxifolin-6-C-β-D-glucopyranoside: Shares a similar structure but differs in its stereochemistry.
Aromadendrin-6-C-β-D-glucopyranoside: Another C-glycosylated flavonoid with distinct bioactivities.
Quercetin-6-C-β-D-glucopyranoside: Known for its antioxidant properties. These compounds, while structurally related, exhibit different biological activities, highlighting the uniqueness of this compound in terms of its osteoblast differentiation and adiponectin agonist activities.
特性
分子式 |
C21H22O12 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC名 |
(2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18-,19-,20+,21+/m1/s1 |
InChIキー |
OSFCFXQMAHURHU-FUXFQZNLSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)

![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)







